molecular formula C13H21BO5 B1386982 [4-(3,3-Diethoxypropoxy)phenyl]boronic acid CAS No. 1107064-34-5

[4-(3,3-Diethoxypropoxy)phenyl]boronic acid

Cat. No. B1386982
CAS RN: 1107064-34-5
M. Wt: 268.12 g/mol
InChI Key: ZVPILWNKTDFIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(3,3-Diethoxypropoxy)phenyl]boronic acid” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are commonly used in organic synthesis .


Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organometallic compounds . For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H21BO5 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. They can participate in cross-coupling reactions with different substrates . They can also undergo transesterification .

Scientific Research Applications

4-DEPPBA has a variety of scientific research applications. It has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Stille reaction. It has also been used as a ligand for metal complexes, as a reagent for organic synthesis, and as a stabilizing agent for organometallic compounds. Additionally, 4-DEPPBA has been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.

Advantages and Limitations for Lab Experiments

4-DEPPBA has several advantages for use in lab experiments. It is relatively inexpensive, readily available, and easy to handle. Additionally, it can be used in a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Stille reaction. However, there are also some limitations to its use. 4-DEPPBA is not soluble in water, so it must be used in an organic solvent. Additionally, it is not very stable in air, so it must be stored in an airtight container.

Future Directions

There are several potential future directions for the use of 4-DEPPBA. It could be used as a catalyst for more complex reactions, such as the Heck reaction and the Stille reaction. Additionally, it could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the study of biochemical and physiological effects, as well as the development of new drugs.

Biochemical Analysis

Biochemical Properties

[4-(3,3-Diethoxypropoxy)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in catalyzing cross-coupling reactions, which are widely used in the synthesis of biologically active molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, the compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The activity and function of the compound are closely linked to its localization, highlighting the importance of understanding its subcellular distribution.

properties

IUPAC Name

[4-(3,3-diethoxypropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO5/c1-3-17-13(18-4-2)9-10-19-12-7-5-11(6-8-12)14(15)16/h5-8,13,15-16H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPILWNKTDFIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCC(OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253067
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1107064-34-5
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107064-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[4-(3,3-Diethoxypropoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.